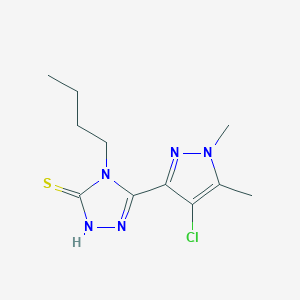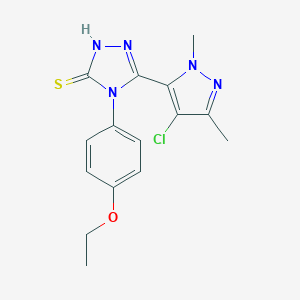
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has the potential to be used in the development of new drugs to treat various diseases.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves the inhibition of CK1δ, which is a key regulator of the circadian clock. By inhibiting CK1δ, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can disrupt the circadian rhythm of cancer cells, leading to their death. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is its potent inhibitory activity against CK1δ. This makes it a valuable tool for studying the circadian rhythm and its role in various diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One potential application of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in vivo and to identify the optimal dosage and treatment regimen. Additionally, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide could potentially be used in the treatment of other diseases that are associated with circadian rhythm disruption, such as sleep disorders and metabolic disorders. Finally, further research is needed to optimize the synthesis method of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide and to develop more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with ethyl chloroformate to form ethyl 2,3-dihydro-1H-indene-5-carboxylate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to produce 1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 4-bromo-2-chloroaniline to produce 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory properties and could potentially be used in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C15H16BrN3O |
|---|---|
Poids moléculaire |
334.21 g/mol |
Nom IUPAC |
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16BrN3O/c1-2-19-9-13(16)14(18-19)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,17,20) |
Clé InChI |
ISVYZLTVQDIGIV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Br |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
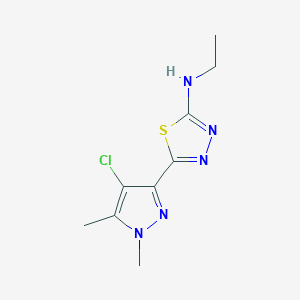
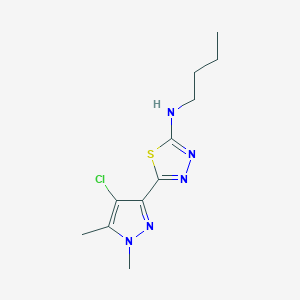
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
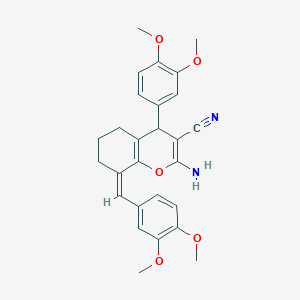
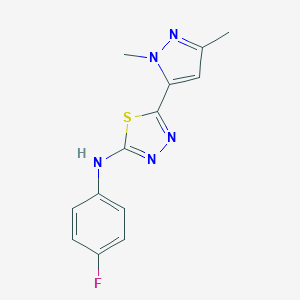
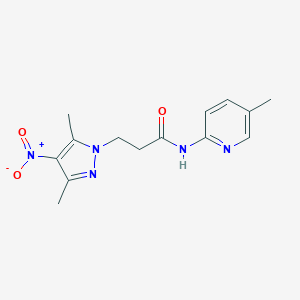
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)
